molecular formula C8H16N4S B1297978 2-Amino-5-diisopropylamino-1,3,4-thiadiazole CAS No. 72269-92-2

2-Amino-5-diisopropylamino-1,3,4-thiadiazole

Cat. No.: B1297978
CAS No.: 72269-92-2
M. Wt: 200.31 g/mol
InChI Key: NMKUIHQPXZUGIB-UHFFFAOYSA-N
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Description

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its five-membered ring structureThe molecular formula of this compound is C8H16N4S, and it has a molecular weight of 200.31 g/mol .

Biochemical Analysis

Biochemical Properties

2-Amino-5-diisopropylamino-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms charge transfer complexes with compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . These interactions are essential for its biological activity, influencing the compound’s reactivity and stability.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It forms charge transfer complexes with various acceptors, which play a significant role in its biological activity . Additionally, it affects purine and pyrimidine ribonucleotide pools in cells, influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can affect purine and pyrimidine ribonucleotide pools in vivo, indicating its potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. These interactions are essential for its biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine into a reaction flask and heating it to 65°C. Bromothiadiazole is then added to water to form a slurry, which is gradually introduced into the reaction flask. The temperature is maintained between 65-70°C during the addition, and the mixture is stirred for two hours. After the addition is complete, the temperature is increased to 75°C and maintained for another two hours. The reaction mixture is then cooled, and liquid caustic soda is added. The final product is obtained by filtering and washing the mixture .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-diisopropylamino-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-diisopropylamino-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

2-Amino-5-diisopropylamino-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    2-Amino-1,3,4-thiadiazole: Lacks the diisopropylamino group, leading to different chemical and biological properties.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the diisopropylamino group, resulting in distinct reactivity and applications.

    2-Amino-5-trifluoromethyl-1,3,4-thiadiazole:

Properties

IUPAC Name

2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKUIHQPXZUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=NN=C(S1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354168
Record name 2-amino-5-diisopropylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-92-2
Record name N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-diisopropylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl)
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